molecular formula C16H13NO3 B2483476 4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one CAS No. 28563-22-6

4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one

Cat. No. B2483476
CAS RN: 28563-22-6
M. Wt: 267.284
InChI Key: KDHJNJCFFKTUQB-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one, commonly known as 4-HO-MPMI, is a chemical compound that belongs to the class of quinoline alkaloids. It is a synthetic derivative of the natural alkaloid, harmine, which is found in various plants such as Banisteriopsis caapi and Peganum harmala. 4-HO-MPMI has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antiproliferative Activity

  • 4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one derivatives have been synthesized and evaluated for their antiproliferative activity. Research indicates that certain derivatives exhibit potent activity against cancer cells, including colon, breast, and non-small cell lung cancer. These compounds have been found to inhibit cell growth through the accumulation in S-phase, a crucial phase of the cell cycle (Yeh‐long Chen et al., 2006).

Antitubercular Potency

  • A study on 4-hydroxyquinolin-2(1H)-ones, including the 3-phenyl variant, has revealed their potential as antitubercular agents. A library of derivatives was tested against Mycobacterium tuberculosis, showing minimal inhibitory concentrations in the low micromolar range. These derivatives also exhibited low toxicity and no early signs of genotoxicity (M. B. de Macedo et al., 2017).

Antiplatelet Agents

  • Derivatives of 4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one have been identified as potential novel antiplatelet agents. Preliminary studies suggest these compounds, such as certain 4-alkoxy-2-phenylquinoline derivatives, demonstrate potent antiplatelet activity, comparable or superior to known agents like indomethacin (T C Ko et al., 2001).

Corrosion Inhibition

  • Novel quinoline derivatives, including 4-hydroxy-3-phenylquinolin-2(1H)-one, have been studied for their potential as corrosion inhibitors. They have shown promise in protecting metals like iron from corrosion, particularly in acidic environments. Their effectiveness has been attributed to the adsorption of these molecules on metal surfaces, creating a protective layer (Şaban Erdoğan et al., 2017).

Phosphodiesterase Type 4 (PDE4) Inhibitors

  • Derivatives containing the 4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one moiety have been evaluated as potential inhibitors of phosphodiesterase type 4 (PDE4). These compounds have shown significant inhibitory activity and selectivity against PDE4, a therapeutic target for inflammatory and respiratory diseases (Gaopeng Song et al., 2015).

properties

IUPAC Name

4-hydroxy-7-methoxy-3-phenyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-11-7-8-12-13(9-11)17-16(19)14(15(12)18)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHJNJCFFKTUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one

Synthesis routes and methods

Procedure details

A dark solution of 3-anisidine (5.37 g, 44.8 mmol), diethyl 2-phenylmalonate (10.57 g, 44.8 mmol), and diphenyl ether (50 mL) was heated at 220° C. for 1 h without a reflux condenser to allow ethanol evaporation. The reaction was cooled to rt, and the resultant gray precipitate filtered and washed with diethyl ether and dried to afford 11.0 g 2a (R2=7-OMe in Scheme 1, 92% yield): MS (M+H)+ 269.28.
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
10.57 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
92%

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